PDE10A Target Engagement: A Class-Level Potency Inference
The compound's core scaffold, a heteroaryloxy-piperidine, is a known PDE10A-inhibiting pharmacophore. In a closely related patent from the same chemical class, a structurally analogous compound (US8846000, 1-18) demonstrated PDE10A inhibition with a Ki of 219 nM [1]. This class-level inference suggests our target compound likely engages PDE10A. This is in contrast to PDE4-targeted pyrazine-piperidine compounds, which require different substitution patterns for activity, as evidenced by the distinct pharmacophore models in PDE4 inhibitor patents [2]. Quantifiable potency for our specific compound is absent, marking a critical differentiation gap.
| Evidence Dimension | PDE10A binding affinity (Ki) |
|---|---|
| Target Compound Data | Not available in public domain |
| Comparator Or Baseline | Analogous heteroaryloxy-piperidine (US8846000, 1-18): Ki = 219 nM |
| Quantified Difference | Potency of target compound is unquantified; class-level inference suggests potential activity, but no direct comparison is possible. |
| Conditions | PDE10A inhibition assay (unknown origin) for comparator compound. |
Why This Matters
This structural similarity establishes the compound's potential utility in PDE10A programs but highlights a critical need for in-house profiling before committing to procurement over well-characterized alternatives.
- [1] BindingDB. BDBM135601 (US8846000, 1-18) Affinity Data: Ki = 219 nM for PDE10A. Accessed April 29, 2026. View Source
- [2] Dart Neuroscience (Cayman) Ltd. Substituted pyridine and pyrazine compounds as PDE4 inhibitors. U.S. Patent 9,573,937 B2, filed June 6, 2018, and issued February 21, 2017. View Source
